molecular formula C28H18N4Na2O6S4 B160324 Chloramine yellow CAS No. 10114-47-3

Chloramine yellow

Cat. No.: B160324
CAS No.: 10114-47-3
M. Wt: 680.7 g/mol
InChI Key: GRUAQEWEHJNSDG-UHFFFAOYSA-L
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Description

Chloramine Yellow (CAS 14500-83-5) is a synthetic dye with the chemical formula C₂₈H₁₈N₄Na₂O₆S₄. It is known by synonyms such as Erie Fast Yellow WB, Durazol Yellow G, and CI 19555 . Primarily used in industrial applications, its structure includes azo groups and sulfonic acid moieties, contributing to its stability and chromatic properties. Chloramine Yellow is distinct from other chloramine-based compounds (e.g., monochloramine or taurine chloramine), as it is specifically engineered for dyeing purposes rather than disinfection or biochemical applications.

Properties

IUPAC Name

disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUAQEWEHJNSDG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905956
Record name Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10114-47-3
Record name 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2)
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Record name 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
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Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chloramine Yellow and Similar Dyes

Compound Name CAS Number Chemical Formula Key Applications Stability Notes
Chloramine Yellow 14500-83-5 C₂₈H₁₈N₄Na₂O₆S₄ Textile dyeing, staining High solubility in water
C.I. Direct Yellow 120 12222-63-8 C₃₅H₂₅N₇Na₂O₁₀S₂ Paper, leather dyeing Moderate lightfastness
Solvent Yellow 44 2478-20-8 C₁₈H₁₄N₂O Plastics, inks Soluble in organic solvents
Acid Yellow 1 846-70-8 C₁₀H₆N₂Na₂O₇S₂ Food, cosmetics pH-sensitive

Key Findings :

  • Chloramine Yellow’s sulfonic acid groups enhance water solubility compared to solvent-based dyes like Solvent Yellow 43.
  • Unlike Acid Yellow 1, which is pH-sensitive, Chloramine Yellow maintains stability across broader pH ranges due to its azo-sulfonate structure .

Comparison with Chloramine-Based Disinfectants and Biocompounds

Chloramine Yellow is chemically distinct from chloramine disinfectants (e.g., monochloramine, Chloramine-T) but shares nomenclature similarities.

Table 2: Chloramine Yellow vs. Chloramine Disinfectants

Compound Chemical Formula Key Properties Applications Toxicity/Stability
Chloramine Yellow C₂₈H₁₈N₄Na₂O₆S₄ Azo dye, yellow solid Industrial dyeing Low acute toxicity
Monochloramine (NH₂Cl) NH₂Cl Colorless gas, pungent odor Water disinfection Decomposes above -40°C
Chloramine-T C₇H₇ClNNaO₂S White/yellow crystals Medical disinfectant 25× less tolerated than NCT
Taurine Chloramine C₂H₆ClNO₃S Stable oxidant, colorless Myeloperoxidase assays Neutralizes HOCl

Key Findings :

  • Monochloramine (NH₂Cl): Used in water treatment, it decomposes violently above -40°C and is less stable than Chloramine Yellow .
  • Chloramine-T : A disinfectant with higher toxicity (0.01 mM tolerated vs. 0.25 mM for NCT) . Unlike Chloramine Yellow, it releases active chlorine for microbial inactivation .
  • Taurine Chloramine : Formed by hypochlorous acid (HOCl) reacting with taurine, it is stable and used to measure myeloperoxidase activity .

Disinfection Byproduct (DBP) Profiles: Chloramine vs. Chlorine

Comparative DBP formation is critical:

Table 3: DBP Formation by Chlorine vs. Chloramine Disinfection

Disinfectant Dominant DBPs HANs Profile HAAs Profile
Chlorine THMs (TCM), DCAN DCAN dominant CAA dominant
Chloramine TCAN, lower HAAs TCAN dominant Lower CAA levels

Key Findings :

  • Chloramine disinfection reduces total DBPs but favors nitrogen-containing species like TCAN (trichloroacetonitrile) over chlorine’s DCAN (dichloroacetonitrile) .

Stability and Health Implications

  • Chloramine Yellow: No direct health risks are reported in industrial settings, though prolonged exposure to dyes may require safety protocols .
  • Monochloramine/NH₂Cl: Chronic inhalation causes nausea; in dialysis patients, contamination led to hemolytic anemia .
  • Chloramine-T : Rapidly loses chlorine, turning yellow; higher concentrations (>0.1 mM) cause cytotoxicity .

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